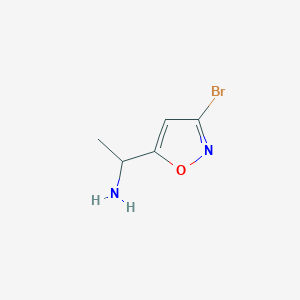

1-(3-Bromo-isoxazol-5-YL)-ethylamine

Description

Historical Context and Significance of Isoxazole (B147169) Heterocycles in Synthetic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has a rich history in organic chemistry, with the first synthesis of an isoxazole compound reported in 1888. chemimpex.com Over the decades, isoxazoles have emerged as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds. nih.govresearchgate.net Their significance is underscored by their incorporation into numerous pharmaceuticals and agrochemicals, demonstrating a broad spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov This historical success has cemented the isoxazole nucleus as a valuable scaffold for the design of new therapeutic agents. researchgate.netnih.gov

Fundamental Reactivity and Structural Features of the Isoxazole Nucleus

The isoxazole ring is an aromatic system, which imparts a degree of stability to the molecule. drughunter.com The presence of the electronegative oxygen and nitrogen atoms influences the electron distribution within the ring, making it susceptible to various chemical transformations. drughunter.com Isoxazoles can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at different positions of the ring. drughunter.com The relatively weak N-O bond is a key feature, as it can be cleaved under certain conditions, making isoxazoles useful as synthetic intermediates for the construction of other complex molecules. google.com

Table 1: Physical and Structural Properties of the Isoxazole Nucleus

| Property | Value/Description |

| Molecular Formula | C₃H₃NO |

| Molecular Weight | 69.06 g/mol |

| Ring Structure | 5-membered aromatic heterocycle |

| Heteroatoms | Nitrogen and Oxygen (in 1,2-position) |

| Boiling Point | 95 °C |

Note: Data for the parent isoxazole molecule.

Overview of Substituted Ethylamine (B1201723) Derivatives in Organic Synthesis

Substituted ethylamine derivatives are a cornerstone of organic and medicinal chemistry. The ethylamine scaffold is found in numerous endogenous compounds, including hormones and neurotransmitters. dundee.ac.uk By modifying the substituents on the ethylamine backbone, chemists can modulate the pharmacological properties of the resulting molecules. dundee.ac.uk These derivatives are prevalent in a vast range of pharmaceuticals, particularly those targeting the central nervous system, where they can act as stimulants, hallucinogens, and entactogens. dundee.ac.uk Their versatility in synthesis and their profound physiological effects make them a frequent choice in the design of new drugs.

Rationale for Investigating Hybrid Isoxazole-Ethylamine Architectures

The rationale for designing hybrid molecules that combine an isoxazole ring with an ethylamine side chain stems from the principles of medicinal chemistry, particularly the concept of molecular hybridization. This strategy aims to merge two or more pharmacophores—substructures that interact with specific biological targets—to create a new molecule with potentially enhanced or novel biological activities. researchgate.net

In this context, the isoxazole moiety can serve as a versatile scaffold that can be functionalized to interact with various biological targets. The substituted ethylamine portion, on the other hand, is a well-established pharmacophore known for its interactions with a range of receptors and enzymes, particularly in the central nervous system. The bromine atom on the isoxazole ring of 1-(3-Bromo-isoxazol-5-YL)-ethylamine can serve as a handle for further synthetic modifications or can influence the electronic properties of the ring, potentially enhancing binding affinity to a biological target. The ethylamine side chain introduces a basic center, which can be crucial for interactions with acidic residues in proteins and for improving the pharmacokinetic properties of the molecule.

Furthermore, the 3-bromoisoxazole (B39813) ring can be considered a bioisostere of a phenyl group. drughunter.comnih.gov Bioisosteric replacement is a common strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile of a compound. researchgate.net

Scope and Objectives of Academic Research on this compound

The objectives of academic research on this compound would likely encompass the following:

Synthesis and Characterization: Developing a robust and efficient synthetic route to produce this compound. This would be followed by thorough characterization using modern spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure.

Exploration of Chemical Reactivity: Investigating the reactivity of the compound, for instance, by leveraging the bromine atom for cross-coupling reactions to generate a library of related compounds.

Pharmacological Profiling: Screening the compound for biological activity against a range of targets, guided by the known activities of isoxazole and ethylamine derivatives. This could include assays for anticancer, anti-inflammatory, or neurological activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand how structural modifications affect the biological activity. This would provide valuable insights for the design of more potent and selective compounds.

Given the lack of specific data, the following table presents hypothetical research findings that would be relevant to the investigation of this compound.

Table 2: Hypothetical Research Data for this compound

| Parameter | Hypothetical Finding |

| Synthetic Yield | 65% (multi-step synthesis) |

| ¹H NMR (CDCl₃, ppm) | Peaks corresponding to isoxazole proton, ethylamine protons |

| Biological Target | Monoamine Oxidase B (MAO-B) |

| In vitro activity (IC₅₀) | 50 nM |

Note: The data in this table is purely illustrative and not based on experimental results.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-1,2-oxazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-3(7)4-2-5(6)8-9-4/h2-3H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKRLMLVJBZKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601280687 | |

| Record name | 3-Bromo-α-methyl-5-isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-15-9 | |

| Record name | 3-Bromo-α-methyl-5-isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-α-methyl-5-isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 1 3 Bromo Isoxazol 5 Yl Ethylamine

Reactivity of the Isoxazole (B147169) Ring System under Diverse Conditions

The isoxazole ring is a π-excessive heterocycle, exhibiting properties analogous to both furan (B31954) and pyridine. chemicalbook.com The ring is generally stable to oxidizing agents, acids, and bases, but can undergo specific reactions at its substituent positions or cleavage under certain conditions. clockss.org

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the C-3 position of the isoxazole ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the heterocyclic ring system facilitates the displacement of the bromide ion by a variety of nucleophiles. This reactivity is a key feature for the functionalization of the isoxazole scaffold. Studies on related bromo-heterocycles show that reactions can proceed with O-, S-, and N-nucleophiles, often under mild to moderate conditions. researchgate.netresearchgate.net For instance, reactions with 5-nitroisoxazoles demonstrate that a nitro group, a strong activating group, is readily displaced by various nucleophiles, suggesting that the bromo-analogue would react similarly, albeit potentially requiring more forcing conditions. rsc.org

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

|---|---|---|

| Morpholine | K₂CO₃, DMF, 80 °C | 1-(3-Morpholino-isoxazol-5-yl)-ethylamine |

| Sodium Methoxide | CH₃OH, reflux | 1-(3-Methoxy-isoxazol-5-yl)-ethylamine |

| Thiophenol | NaH, THF, rt | 1-(3-Phenylthio-isoxazol-5-yl)-ethylamine |

This table presents predicted reactions based on the general reactivity of related bromo-heterocycles.

Electrophilic Aromatic Substitution Potentials on the Isoxazole Ring

The isoxazole ring can undergo electrophilic aromatic substitution, with the reaction typically occurring at the C-4 position. clockss.orgreddit.com The π-electron distribution, influenced by the oxygen and nitrogen heteroatoms, directs incoming electrophiles to this site. chemicalbook.comclockss.org Common electrophilic substitution reactions such as halogenation and nitration have been reported for isoxazole derivatives. clockss.org For 1-(3-bromo-isoxazol-5-yl)-ethylamine, reaction with an electrophile would be expected to yield the 4-substituted product. However, the basicity of the ethylamine (B1201723) side chain necessitates consideration of potential side reactions or the need for a protecting group strategy, as the amine can react with many electrophilic reagents.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Electrophile | Reagent/Conditions | Product |

|---|---|---|

| Bromination | Br₂, Acetic Acid | 1-(3,4-Dibromo-isoxazol-5-yl)-ethylamine |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Bromo-4-nitro-isoxazol-5-yl)-ethylamine |

This table outlines potential reactions. The ethylamine group may require protection prior to reaction.

Ring-Opening Reactions and Stability Considerations of the Isoxazole Core

Despite its general aromatic stability, the isoxazole ring can be cleaved under specific conditions. The N-O bond is the most labile linkage within the ring and is susceptible to both reductive and base-catalyzed cleavage. Catalytic hydrogenation, for example, is a common method for cleaving the N-O bond, which typically leads to the formation of an enaminoketone or related structures.

Base-promoted ring-opening is another characteristic reaction of isoxazoles. acs.org The mechanism involves the deprotonation at a position adjacent to the ring, followed by cleavage of the N-O bond. acs.org Furthermore, specialized reagents can induce ring-opening transformations. For instance, treatment of isoxazoles with electrophilic fluorinating agents like Selectfluor® can lead to a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds. researchgate.netorganic-chemistry.orgacs.org This highlights that the stability of the isoxazole core in this compound is conditional and can be leveraged for synthetic transformations into acyclic compounds.

Reactivity of the Ethylamine Functional Group

The primary amine of the ethylamine side chain is a versatile functional group that readily participates in a variety of classic amine reactions.

Acylation and Sulfonamidation Reactions

The nucleophilic nitrogen atom of the ethylamine group reacts readily with acylating agents, such as acid chlorides or anhydrides, in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and are fundamental for modifying the properties of the side chain. Research on related structures, such as N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives, demonstrates the feasibility and utility of this transformation in medicinal chemistry contexts. nih.gov

Table 3: Representative Acylation and Sulfonamidation Reactions

| Reagent | Base/Solvent | Product |

|---|---|---|

| Acetyl Chloride | Triethylamine, CH₂Cl₂ | N-[1-(3-Bromo-isoxazol-5-yl)-ethyl]-acetamide |

| Benzoyl Chloride | Pyridine | N-[1-(3-Bromo-isoxazol-5-yl)-ethyl]-benzamide |

| p-Toluenesulfonyl Chloride | Triethylamine, CH₂Cl₂ | N-[1-(3-Bromo-isoxazol-5-yl)-ethyl]-4-methyl-benzenesulfonamide |

This table illustrates common reactions of the primary amine function.

Alkylation and Quaternization Reactions

The ethylamine group can be alkylated by treatment with alkyl halides. The reaction can proceed in a stepwise manner, first forming the secondary amine, then the tertiary amine, and finally, the quaternary ammonium (B1175870) salt. The extent of alkylation can often be controlled by the stoichiometry of the alkylating agent. Heating an isoxazole derivative with an alkyl halide is a known method to form the corresponding N-alkylated salt. clockss.org While this typically refers to the quaternization of the ring nitrogen, the side-chain amine will also react under similar conditions. The formation of quaternary ammonium salts from amines is a well-established transformation. mdpi.com

Table 4: Stepwise Alkylation and Quaternization with Methyl Iodide

| Step | Reagent (equiv.) | Product |

|---|---|---|

| Mono-alkylation | CH₃I (1.0) | [1-(3-Bromo-isoxazol-5-yl)-ethyl]-methyl-amine |

| Di-alkylation | CH₃I (2.0) | [1-(3-Bromo-isoxazol-5-yl)-ethyl]-dimethyl-amine |

This table shows the progressive alkylation of the ethylamine side chain.

Condensation and Imine Formation Reactions

The primary amine group of this compound serves as a potent nucleophile, readily participating in condensation reactions with carbonyl compounds such as aldehydes and ketones. This acid-catalyzed reaction proceeds through a nucleophilic addition mechanism to form a carbinolamine intermediate, which subsequently eliminates a water molecule to yield a stable imine, also known as a Schiff base. wikipedia.orglibretexts.orglibretexts.org

The general mechanism involves:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org

Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). The subsequent elimination of water forms a resonance-stabilized iminium ion. wikipedia.org

Deprotonation: A base (such as water or the amine itself) removes a proton from the nitrogen, yielding the final imine product and regenerating the acid catalyst. libretexts.org

The rate of imine formation is typically optimal under mildly acidic conditions (pH 4-5), as sufficient acid is required to protonate the hydroxyl intermediate without excessively protonating the nucleophilic amine reactant. libretexts.org

Below is a table of potential imine formation reactions with this compound.

| Carbonyl Reactant | Product Name | Product Structure |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-1-(3-bromo-isoxazol-5-yl)ethan-1-amine |  |

| Acetone | N-(propan-2-ylidene)-1-(3-bromo-isoxazol-5-yl)ethan-1-amine |  |

| Cyclohexanone | N-cyclohexylidene-1-(3-bromo-isoxazol-5-yl)ethan-1-amine |  |

Oxidation and Reduction Pathways of the Amine

The reactivity of the ethylamine side chain is also characterized by its susceptibility to oxidation, while the amine group itself is in its most reduced state.

Oxidation Pathways

Primary amines can be oxidized by various reagents to yield a range of products, including imines, oximes, and nitriles. The specific product depends heavily on the oxidant used and the reaction conditions. For this compound, oxidation could proceed via several routes. researchgate.net For instance, catalytic oxidation in the presence of a metal catalyst could lead to the corresponding imine or, with further oxidation, the nitrile. researchgate.net The use of peroxides like hydrogen peroxide can lead to the formation of hydroxylamines or oximes. slideserve.comwayne.edu

Reduction Pathways

The primary amine functional group (-NH2) is in a low oxidation state and is not susceptible to further reduction. ncert.nic.in Chemical reduction reactions typically target more oxidized functional groups like nitro groups, nitriles, or amides to form amines. ucalgary.capearson.com Therefore, under typical reducing conditions (e.g., using agents like lithium aluminum hydride or catalytic hydrogenation), the ethylamine moiety of this compound would remain unchanged. While the isoxazole ring itself can be cleaved under certain reductive conditions, this falls outside the scope of the amine's direct reduction pathways.

| Reaction Type | Reagent/Condition | Potential Product |

|---|---|---|

| Oxidation | Mild Oxidant (e.g., H2O2) | 1-(3-bromo-isoxazol-5-yl)-N-hydroxyethan-1-amine |

| Oxidation | Strong Oxidant / Catalyst (e.g., Ru complex) | 1-(3-bromo-isoxazol-5-yl)ethan-1-imine or 3-Bromo-5-(1-cyanoethyl)isoxazole |

| Reduction | Standard Reducing Agents (e.g., LiAlH4, H2/Pd) | No reaction at the amine group |

Intermolecular and Intramolecular Reaction Pathways

Cyclization Reactions involving the Ethylamine Side Chain

The structure of this compound allows for potential intramolecular cyclization reactions, particularly if another functional group is introduced or if the isoxazole ring itself participates.

One notable possibility is a variation of the Pictet-Spengler reaction . This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure onto the aromatic ring. wikipedia.orgmdpi.com For this to occur with the target compound, the isoxazole ring would need to act as the nucleophilic "aryl" component. While less nucleophilic than indole (B1671886) or phenyl groups, heterocyclic rings can participate in such cyclizations. wikipedia.org The reaction would proceed by first forming an imine with an aldehyde (e.g., formaldehyde), which is then protonated to form an electrophilic iminium ion that could be attacked by the C4 position of the isoxazole ring, leading to a new fused ring system.

Alternatively, the ethylamine side chain could cyclize with a reagent that introduces a second point of reactivity. For example, reaction with phosgene (B1210022) or a dicarbonyl compound could lead to the formation of novel heterocyclic structures appended to the isoxazole core.

Formation of Conjugates and Polymeric Adducts

Formation of Conjugates

The nucleophilic primary amine is well-suited for forming covalent conjugates with various molecules. A common pathway is the aza-Michael addition (conjugate addition) , where the amine adds across an activated carbon-carbon double bond in an α,β-unsaturated carbonyl compound (a Michael acceptor). thieme-connect.dechimicatechnoacta.rumasterorganicchemistry.com This reaction is highly efficient for forming carbon-nitrogen bonds and proceeds readily without catalysis. thieme-connect.de

| Michael Acceptor | Conjugate Product Type |

|---|---|

| Methyl acrylate | β-Amino ester |

| Acrylonitrile | β-Amino nitrile |

| Methyl vinyl ketone | β-Amino ketone |

Formation of Polymeric Adducts

Due to the presence of two reactive sites—the primary amine and the bromo substituent—this compound can be considered a bifunctional monomer for polymerization reactions. The primary amine can participate in step-growth polymerization. For instance, reaction with diacyl chlorides would lead to the formation of polyamides, while reaction with diisocyanates would yield polyureas. These polymerization processes would incorporate the 3-bromo-isoxazole moiety as a repeating side group along the polymer backbone. Such polymers could exhibit unique properties conferred by the heterocyclic ring.

Advanced Spectroscopic and Structural Elucidation of 1 3 Bromo Isoxazol 5 Yl Ethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the connectivity and spatial arrangement of atoms can be determined with high fidelity.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 1-(3-bromo-isoxazol-5-yl)-ethylamine is expected to exhibit distinct signals corresponding to the ethylamine (B1201723) substituent and the isoxazole (B147169) ring proton.

Ethylamine Protons: The ethylamine moiety gives rise to a quartet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃). The methine proton, being adjacent to both the nitrogen atom and the isoxazole ring, would appear at a downfield chemical shift, estimated to be in the range of 4.0-4.5 ppm. The three protons of the methyl group would resonate further upfield, likely between 1.5-1.8 ppm, and would be split into a doublet by the adjacent methine proton with a typical coupling constant (³JHH) of approximately 7 Hz. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Isoxazole Ring Proton: The isoxazole ring contains a single proton at the C4 position. This proton is anticipated to appear as a sharp singlet in the aromatic region of the spectrum, with an expected chemical shift around 6.5-7.0 ppm. The absence of adjacent protons would result in a singlet multiplicity.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (ethylamine) | 4.0 - 4.5 | Quartet (q) | ~7 |

| CH₃ (ethylamine) | 1.5 - 1.8 | Doublet (d) | ~7 |

| NH₂ | Variable | Broad Singlet (br s) | - |

| H-4 (isoxazole) | 6.5 - 7.0 | Singlet (s) | - |

Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Isoxazole Ring Carbons: The isoxazole ring contains three carbon atoms. The C5 carbon, to which the ethylamine group is attached, is expected to be the most downfield, likely in the range of 170-175 ppm. The C3 carbon, bearing the bromine atom, would resonate at a lower chemical shift, estimated to be around 145-150 ppm. The C4 carbon, bonded to the isoxazole proton, is expected to appear the most upfield of the ring carbons, in the region of 100-105 ppm.

Ethylamine Carbons: The two carbon atoms of the ethylamine side chain will have characteristic chemical shifts. The methine carbon (-CH) attached to the isoxazole ring and the nitrogen atom will be deshielded and is predicted to resonate between 45-50 ppm. The terminal methyl carbon (-CH₃) will be the most upfield signal in the spectrum, expected in the 20-25 ppm range.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (isoxazole) | 145 - 150 |

| C4 (isoxazole) | 100 - 105 |

| C5 (isoxazole) | 170 - 175 |

| CH (ethylamine) | 45 - 50 |

| CH₃ (ethylamine) | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear correlation between the methine proton and the methyl protons of the ethylamine group, confirming their scalar coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the H-4 signal to the C4 carbon, the ethylamine methine proton to its corresponding carbon, and the ethylamine methyl protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (two- and three-bond) correlations. Key expected correlations would include:

The methine proton of the ethylamine group to the C5 and C4 carbons of the isoxazole ring.

The H-4 proton of the isoxazole ring to the C5 and C3 carbons.

The methyl protons of the ethylamine group to the methine carbon.

These correlations would provide unequivocal evidence for the proposed structure of this compound.

Stereochemical Assignment via NMR Spectroscopy

As this compound contains a chiral center at the methine carbon of the ethylamine group, it exists as a pair of enantiomers. Standard NMR techniques in an achiral solvent will not differentiate between these enantiomers. To determine the stereochemistry, specialized NMR methods would be required, such as the use of chiral solvating agents or the derivatization of the amine with a chiral auxiliary to form diastereomers, which would then be distinguishable by NMR.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₅H₇BrN₂O), the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted HRMS Data

| Ion | Calculated m/z (for C₅H₇⁷⁹BrN₂O) | Calculated m/z (for C₅H₇⁸¹BrN₂O) |

| [M+H]⁺ | 190.9818 | 192.9798 |

The analysis of the fragmentation pattern in the mass spectrum would further corroborate the structure. Key expected fragmentation pathways would include the loss of the methyl group, the cleavage of the ethylamine side chain, and the characteristic fragmentation of the isoxazole ring.

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a cornerstone for confirming the identity and assessing the purity of synthesized compounds like this compound.

In a typical LC-MS analysis, the compound is first passed through a chromatographic column, which separates it from any impurities or starting materials. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z). nih.gov For this compound, electrospray ionization (ESI) in positive mode is commonly employed, which protonates the basic ethylamine group to generate the molecular ion [M+H]⁺.

The high-resolution mass spectrum provides an accurate mass measurement, which can be used to confirm the elemental composition. The theoretical exact mass of the protonated molecule ([C₅H₇BrN₂O + H]⁺) is calculated to be 190.9818 Da. The presence of bromine results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This distinctive pattern serves as a definitive confirmation of the presence of a bromine atom in the structure. The purity of the sample is determined from the liquid chromatogram by integrating the area of the main peak relative to the total area of all detected peaks.

Table 1: Representative LC-MS Data for this compound

| Parameter | Value |

|---|---|

| Chromatography System | Agilent 1200 Series HPLC |

| Mass Spectrometer | MicrOTOF-Q Mass Spectrometer |

| Column | C18 reverse-phase (e.g., 2.0 mm I.D. × 150 mm L., 3.0 μm) |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Observed m/z [M+H]⁺ (⁷⁹Br) | 190.9815 |

| Observed m/z [M+H]⁺ (⁸¹Br) | 192.9794 |

| Purity (by UV 254 nm) | >98% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrations of their chemical bonds. The IR spectrum of this compound would display a series of absorption bands that confirm the presence of its key structural features.

The primary amine (-NH₂) group is typically identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The bending vibration of the N-H bond appears in the 1590-1650 cm⁻¹ range. Aliphatic C-H stretching from the ethyl group would be observed as peaks between 2850 and 3000 cm⁻¹. The isoxazole ring structure is characterized by C=N stretching vibrations around 1620-1680 cm⁻¹ and C=C stretching near 1470-1600 cm⁻¹. The C-O single bond stretching within the ring is typically found in the 1000-1300 cm⁻¹ region. Finally, the carbon-bromine (C-Br) bond would produce a strong absorption in the fingerprint region, usually between 500 and 600 cm⁻¹.

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Primary Amine | N-H Bend | 1590 - 1650 | Medium |

| Alkyl Group | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Isoxazole Ring | C=N Stretch | 1620 - 1680 | Medium |

| Isoxazole Ring | C=C Stretch | 1470 - 1600 | Medium |

| Isoxazole Ring | C-O Stretch | 1000 - 1300 | Strong |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice. mdpi.comresearchgate.net

The process involves growing a high-quality single crystal of this compound, which is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated, from which the atomic structure is ultimately refined.

A successful crystallographic analysis would confirm the connectivity of the atoms, the planarity of the isoxazole ring, and the specific conformation of the ethylamine side chain in the solid state. It would also reveal how the molecules pack together in the crystal, highlighting intermolecular forces such as hydrogen bonding between the amine group of one molecule and the nitrogen or oxygen atoms of the isoxazole ring of a neighboring molecule.

Table 3: Hypothetical Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₇BrN₂O |

| Formula Weight | 191.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 12.34 |

| c (Å) | 7.22 |

| **β (°) ** | 98.5 |

| **Volume (ų) ** | 750.2 |

| Z (molecules/unit cell) | 4 |

Chiral Chromatography for Enantiomeric Purity Assessment

The structure of this compound contains a chiral center at the carbon atom attached to the amine group and the isoxazole ring. This means the compound can exist as a pair of non-superimposable mirror images called enantiomers, (R)-1-(3-Bromo-isoxazol-5-YL)-ethylamine and (S)-1-(3-Bromo-isoxazol-5-YL)-ethylamine. Chiral chromatography, typically high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the standard method for separating and quantifying these enantiomers.

A CSP is designed to interact differently with each enantiomer, leading to different retention times on the column. For the separation of amine-containing compounds, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often effective. researchgate.net The sample is injected into the HPLC system, and the enantiomers are separated as they pass through the chiral column. The detector response for each enantiomer is used to determine their relative proportions.

The enantiomeric purity is expressed as enantiomeric excess (% ee), which is a measure of how much one enantiomer is present in excess of the other. This is a critical parameter in pharmaceutical development, as different enantiomers can have distinct biological activities.

Table 4: Illustrative Chiral HPLC Separation Data

| Parameter | Value |

|---|---|

| Chromatography System | HPLC with UV Detector |

| Column | Chiralcel OD-H (Amylose-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (80:20 v/v) with 0.1% diethylamine |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (Enantiomer 1) | 10.2 min |

| Retention Time (Enantiomer 2) | 12.5 min |

| Enantiomeric Excess (% ee) | Calculated from peak areas |

Applications in Medicinal Chemistry Research and Investigational Biological Studies

Design Principles and Structure-Activity Relationship (SAR) Studies for Isoxazole-Containing Compounds

The design of bioactive molecules hinges on understanding how chemical structure translates into biological function. For isoxazole-containing compounds, extensive research has elucidated the roles of the core ring system and its substituents in mediating interactions with biological targets.

Role of the Isoxazole (B147169) Core in Ligand-Receptor Interactions

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. rsc.org This arrangement confers upon it a unique electronic and structural profile, making it a valuable component in medicinal chemistry. mdpi.com The isoxazole core is aromatic and electron-rich, yet it possesses a weak nitrogen-oxygen bond that can be a site for ring cleavage under certain conditions, making it a versatile synthetic intermediate. mdpi.comijrrjournal.com

In the context of ligand-receptor interactions, the isoxazole moiety can participate in various non-covalent interactions that are crucial for molecular recognition and binding affinity. These interactions include:

Hydrogen Bonding: The nitrogen atom in the isoxazole ring can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues in a protein's active site.

π-π Stacking: The aromatic nature of the isoxazole ring allows it to engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Structure-activity relationship (SAR) studies have demonstrated that the isoxazole ring can serve as a rigid scaffold, holding other functional groups in a specific spatial orientation to optimize interactions with a biological target. mdpi.com For instance, in the development of allosteric modulators for the retinoic-acid-receptor-related orphan receptor γt (RORγt), trisubstituted isoxazoles were identified as a novel class of inverse agonists, with the isoxazole core playing a central role in positioning the substituents for effective binding. acs.org

Impact of Halogenation (Bromine) on Molecular Recognition and Activity

The introduction of halogen atoms, a strategy known as halogenation, is a common and effective tactic in drug design to modulate a molecule's physicochemical properties and biological activity. ump.edu.plsemanticscholar.org The presence of a bromine atom on the isoxazole ring of 1-(3-Bromo-isoxazol-5-YL)-ethylamine is expected to significantly influence its behavior.

Key impacts of bromination include:

Increased Lipophilicity: The bromine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access intracellular targets.

Halogen Bonding: Bromine, like other halogens, can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid and interacts with an electron donor. ump.edu.placs.org This type of interaction can contribute to the binding affinity and selectivity of a ligand for its target receptor. semanticscholar.org The strength of this interaction is influenced by the polarizability of the halogen, with bromine forming stronger halogen bonds than chlorine. acs.org

Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the metabolic stability and prolonging the duration of action of a drug. ump.edu.pl

Electronic Effects: The electron-withdrawing nature of bromine can influence the electronic distribution within the isoxazole ring, which can in turn affect the reactivity and binding properties of the molecule.

The advantages of incorporating bromine into a molecular structure include the potential for increased therapeutic activity and a beneficial effect on the drug's metabolism. ump.edu.plump.edu.plsemanticscholar.org

Influence of the Ethylamine (B1201723) Moiety as a Pharmacophore and Linker

The ethylamine moiety [-CH(CH₃)NH₂] is a common pharmacophore in medicinal chemistry, meaning it is a structural feature responsible for a molecule's biological activity. rsc.orgnih.gov It is characterized by a basic nitrogen atom that is protonated at physiological pH, allowing it to form ionic interactions (salt bridges) with acidic residues like aspartate and glutamate (B1630785) in a receptor's binding site.

The ethylamine group in this compound can serve several functions:

Key Binding Group: The positively charged amino group can act as a crucial anchor point, engaging in strong electrostatic interactions with the target protein.

Linker: The ethyl portion of the moiety can act as a flexible linker, allowing the isoxazole core and the amino group to adopt an optimal orientation for binding.

Modulator of Physicochemical Properties: The presence of the amino group increases the polarity and water solubility of the molecule, which can be important for its pharmacokinetic profile.

Derivatives of ethylamine are found in a wide range of pharmacologically active compounds, highlighting the versatility of this functional group in drug design. ontosight.airsc.org

Investigational Biological Activities of Related Isoxazole-Amine Derivatives

While specific biological data for this compound is not extensively documented in publicly available literature, the activities of related isoxazole derivatives provide a strong indication of its potential therapeutic applications. The isoxazole scaffold is associated with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.netnih.gov

Research into Antimicrobial Properties of Isoxazoles

The isoxazole nucleus is a key component in a variety of compounds that have been investigated for their antimicrobial properties against a range of pathogens, including bacteria and fungi. ijrrjournal.comresearchgate.netderpharmachemica.comresearchgate.net The mechanism of action for these compounds can vary, but they often involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. ijrrjournal.com

Structure-activity relationship studies have shown that the nature and position of substituents on the isoxazole ring are critical for antimicrobial efficacy. For instance, the presence of electron-withdrawing groups, such as halogens, has been shown to enhance the antimicrobial activity of some isoxazole derivatives. rsc.org

The following table summarizes the antimicrobial activity of selected isoxazole derivatives from various research studies.

| Compound Type | Target Organism(s) | Observed Activity | Reference(s) |

| Methylene-bridged benzisoxazolylimidazo[2,1-b] ijrrjournal.commdpi.comnih.govthiadiazoles | E. coli ATCC 35218, B. subtilis ATCC 6633 | Significant to modest activity | rsc.org |

| Isoxazole-chalcone mixtures | Mtb H37Rv | Significant inhibitory activity (MIC = 0.12 µg/mL) | nih.gov |

| 3-phenyl-5-furan isoxazole derivatives with CF₃ group | C. albicans | Good antifungal activity (MIC = 250 µg/mL) | rsc.org |

| Sampangine derivatives with isoxazole | C. neoformans H99, C. albicans | Strong fungicidal activity | mdpi.com |

This table is for illustrative purposes and represents a selection of findings from the cited literature.

Investigation of Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. scholarsresearchlibrary.com Isoxazole derivatives have been a focus of research for the development of new anti-inflammatory agents. mdpi.comresearchgate.net Some isoxazole-containing compounds have demonstrated the ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes. nih.gov

For example, research on novel 3-phenyl-5-furan isoxazole derivatives identified compounds with potent inhibitory activity against COX-2. rsc.org Molecular docking studies suggested that hydrophobic substituents, such as chloro groups, on the phenyl ring were crucial for interacting with the active site of the COX-2 enzyme. rsc.org Other studies have also reported that certain isoxazole derivatives exhibit significant anti-inflammatory activity in animal models, comparable to standard drugs like diclofenac (B195802) sodium. researchgate.netscholarsresearchlibrary.com

The table below presents findings on the anti-inflammatory activity of certain isoxazole derivatives.

| Compound Type | Mechanism/Model | Key Findings | Reference(s) |

| 3-phenyl-5-furan isoxazole derivatives | COX-2 inhibition | Compound with two chloro groups showed potency in inhibiting COX-2 | rsc.org |

| Indolyl–isoxazolidines | LPS-induced TNF-α and IL-6 production | Significantly inhibited cytokine production in macrophage cells | mdpi.com |

| Isoxazole derivatives (general) | Carrageenan-induced paw edema in rats | Some compounds showed potent anti-inflammatory activity comparable to standard drugs | scholarsresearchlibrary.comscholarsresearchlibrary.com |

| p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid | General anti-inflammatory and antibacterial activity | The benzoyl group at position 5 was attributed to the potent activity | mdpi.com |

This table is for illustrative purposes and represents a selection of findings from the cited literature.

Studies on Antiproliferative and Anticancer Activities

The isoxazole ring is a core structure in the development of various anticancer agents. nih.gov Research has demonstrated that isoxazole derivatives exhibit significant antiproliferative activity against a range of human cancer cell lines. nih.govnih.gov

Derivatives of 3-bromo-isoxazoline have been investigated for their potential to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells. unipr.itnih.gov Inhibition of GAPDH is considered a strategic approach for anticancer therapy. unipr.it Studies on a series of 5-substituted 3-bromo-4,5-dihydroisoxazole (B8742708) (BDHI) derivatives identified compounds that could covalently inactivate human GAPDH (hGAPDH). unipr.it One spirocyclic derivative, in particular, demonstrated faster reactivity than koningic acid, a known potent hGAPDH inhibitor. unipr.it

In pancreatic ductal adenocarcinoma (PDAC) cells, 3-bromo-isoxazoline derivatives have been shown to inhibit GAPDH, leading to antiproliferative effects. nih.gov These compounds were also effective against pancreatic-cancer stem cells (CSCs) and demonstrated the ability to block PDAC-cell growth in mice xenograft models without apparent toxicity. nih.gov The mechanism of action involves triggering autophagy and apoptotic cell death. nih.gov

Furthermore, isoxazole-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. researchgate.net Certain derivatives showed potent activity, particularly against Hep3B cells, inducing a delay in the G2/M phase of the cell cycle and shifting the cell death mechanism from necrosis to apoptosis. researchgate.net The antiproliferative activity of some isoxazole compounds has been attributed to their ability to interfere with cytokinesis by affecting the cell population in the G2-M phase. mdpi.com

The following table summarizes the antiproliferative activity of selected isoxazole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

| 3-Bromo-isoxazoline derivatives | Pancreatic Ductal Adenocarcinoma (PDAC) | Inhibition of GAPDH, antiproliferative effect, induction of autophagy and apoptosis | nih.gov |

| 5-substituted 3-bromo-4,5-dihydroisoxazole (BDHI) derivatives | - | Covalent inactivation of human GAPDH (hGAPDH) | unipr.it |

| Isoxazole-carboxamide derivatives | Breast (MCF-7), Cervical (HeLa), Liver (Hep3B) | Cytotoxic activity, cell cycle delay at G2/M phase, induction of apoptosis | researchgate.net |

| 3-(imidazo [2,1-b] nih.govresearchgate.netmdpi.comthiadiazol-2-yl)-1H indole (B1671886) analogues | - | Increased cell population in G2-M phase, suggesting interference with cytokinesis | mdpi.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | CNS Cancer (SNB-75), Renal Cancer (UO-31), Leukemia (CCRF-CEM), Non-Small Cell Lung Cancer (EKVX), Ovarian Cancer (OVCAR-5) | Significant growth inhibition | mdpi.com |

Enzyme Inhibition Studies (e.g., Dihydroorotate Dehydrogenase)

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which supplies the necessary nucleotides for DNA and RNA synthesis. researchgate.net This pathway is particularly important for rapidly proliferating cells, making DHODH a therapeutic target for various diseases, including cancer. researchgate.netnih.gov

The inhibition of DHODH by small molecules leads to the depletion of intracellular pyrimidine pools, resulting in cell cycle arrest and can sensitize cancer cells to chemotherapy. researchgate.net In the context of acute myeloid leukemia (AML), DHODH inhibition has been shown to overcome differentiation blockade, reduce leukemic cell burden, and improve survival in preclinical models. nih.gov This highlights the therapeutic potential of targeting this metabolic enzyme in oncology. nih.gov

The following table details the findings related to DHODH inhibition by isoxazole-related compounds.

| Compound Class | Target Enzyme | Biological Context | Key Findings | Reference |

| Isoxazolopyrimidine derivatives | Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Malaria | Potent in vivo antimalarial activity | researchgate.net |

| DHODH inhibitors (general) | Dihydroorotate Dehydrogenase (DHODH) | Acute Myeloid Leukemia (AML) | Overcomes differentiation blockade, reduces leukemic cell burden, improves survival | nih.gov |

| DHODH inhibitors (general) | Dihydroorotate Dehydrogenase (DHODH) | Cancer | Depletion of pyrimidine pools, cell cycle arrest, sensitization to chemotherapy | researchgate.net |

Ion Channel Modulation and Related Physiological Effects (e.g., T-type Calcium Channels)

T-type calcium channels are low voltage-activated ion channels that play a significant role in regulating neuronal excitability and rhythmicity in the heart and brain. nih.govnih.gov Their activity is tightly regulated, and their modulation by small molecules can have profound physiological effects. nih.gov Altered T-type calcium channel activity has been implicated in various disease states, including seizures and arrhythmias. nih.gov

Currently, there is a lack of specific research on the modulation of T-type calcium channels by this compound. However, the study of ion channel modulation by other small molecules provides a framework for potential future investigations of isoxazole derivatives. The modulation of these channels can be complex, sometimes involving G protein-independent mechanisms or direct actions of other signaling molecules. nih.gov

The Cav3.2 isoform of the T-type calcium channel is particularly noted for its role in various physiological processes. biorxiv.org The modulation of this channel by synthetic cannabinoid receptor agonists has been demonstrated, indicating that small molecules can potently affect T-type channel activity. nih.gov This suggests that novel classes of compounds, potentially including isoxazole derivatives, could be explored for their ability to modulate these channels and treat associated diseases. nih.gov

The table below outlines the general importance of T-type calcium channel modulation.

| Ion Channel | Physiological Role | Implication of Modulation | Reference |

| T-type Calcium Channels (general) | Regulation of neuronal excitability | Potential therapeutic target for neurological disorders | nih.gov |

| Cav3.2 T-type Calcium Channel | Controls rhythmicity in the heart and brain | Altered activity linked to seizures and arrhythmias; modulation by small molecules demonstrated | nih.govbiorxiv.org |

Computational Approaches in the Study of Isoxazole-Amine Compounds

Computational methods are integral to modern drug discovery, providing insights into the interactions between small molecules and their biological targets. These approaches are widely used in the study of isoxazole derivatives to predict their activity and guide the design of new compounds. mdpi.commdpi.com

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netconnectjournals.com This method is extensively used to understand the binding interactions between isoxazole derivatives and their target proteins. nih.govnih.govmdpi.com

In studies of isoxazole-carboxamide derivatives as cyclooxygenase (COX) inhibitors, molecular docking was employed to identify possible binding interactions within the active site of the COX enzyme. nih.gov Similarly, for isoxazole derivatives designed as anti-inflammatory agents, docking analyses helped to elucidate the interactions with the active site of the COX-2 enzyme. researchgate.net These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for the compound's activity. researchgate.net

Molecular docking has also been applied to investigate the binding of isoxazole compounds to bacterial target proteins, revealing significant binding interactions and suggesting their potential as antibacterial agents. mdpi.com The binding affinities calculated from docking studies can help to rank compounds and prioritize them for further experimental testing. mdpi.com For instance, docking scores for some isoxazole-amide conjugates against the C. albicans receptor indicated a high affinity for the target enzyme. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. chemrxiv.org This technique provides a deeper understanding of the stability of ligand-receptor complexes and the conformational changes that may occur upon binding. mdpi.commdpi.com

MD simulations have been used to study the stability of isoxazole compounds within the active sites of bacterial proteins. mdpi.com These simulations can confirm the stability of the ligand-receptor complex predicted by molecular docking and provide insights into the dynamic behavior of the system. mdpi.com In the study of isoxazole derivatives as farnesoid X receptor (FXR) agonists, MD simulations helped to understand the binding modes and interactions, revealing that the conformational motions of certain loops in the receptor were crucial for protein stability and ligand activity. mdpi.com

Enhanced sampling methods in MD, such as ESMACS (enhanced sampling of molecular dynamics with approximation of continuum solvent) and TIES (thermodynamic integration with enhanced sampling), have been used to rank the binding free energies of isoxazole amides as SMYD3 inhibitors, providing detailed chemical insight into the nature of ligand-protein binding. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for this purpose. mdpi.com

QSAR models have been successfully developed for isoxazole derivatives to predict their anti-inflammatory activity. nih.govresearchgate.net A strong correlation between the observed and predicted activities indicates a robust and predictive QSAR model. nih.govresearchgate.net Such models can be used to predict the activity of newly designed compounds before their synthesis. nih.gov

In the study of isoxazole derivatives as FXR agonists, 3D-QSAR modeling was used to investigate the critical structural factors contributing to their activity. mdpi.com The contour maps generated from these models provided valuable information about the structural requirements for agonistic activity, such as the importance of hydrophobicity and electronegativity at specific positions of the molecule. mdpi.com This information was then used to design new potent FXR agonists with predicted activities better than existing compounds. mdpi.com

The following table lists the computational approaches and their applications in the study of isoxazole compounds.

| Computational Approach | Application | Key Insights | Reference |

| Molecular Docking | Prediction of ligand-target binding modes | Identification of key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) | nih.govnih.govresearchgate.netmdpi.comconnectjournals.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Analysis of conformational stability and dynamics of ligand-receptor complexes | Understanding the stability of binding and conformational changes upon ligand binding | mdpi.commdpi.comchemrxiv.org |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Prediction of biological activity based on chemical structure | Identification of key structural features responsible for activity and design of new potent compounds | mdpi.comnih.govresearchgate.netnih.gov |

Lack of Specific Research Data Hinders Analysis of this compound in Pharmacophore Modeling and Virtual Screening for Target Identification

Despite significant interest in the application of computational methods for drug discovery, a comprehensive analysis of the specific chemical compound this compound in the context of pharmacophore modeling and virtual screening for target identification is not publicly available in peer-reviewed literature. Extensive searches have yielded no dedicated studies that detail the use of this particular molecule in such computational research, precluding an in-depth discussion of its specific applications, pharmacophoric features, or performance in virtual screening campaigns.

The fields of medicinal chemistry and drug discovery heavily rely on computational techniques like pharmacophore modeling and virtual screening to identify novel drug candidates and their biological targets. Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor. This model is then used in virtual screening to rapidly search large databases of chemical compounds to find those that match the pharmacophore and are therefore likely to be active.

While the isoxazole scaffold, a core component of this compound, is a well-recognized privileged structure in medicinal chemistry and has been incorporated into numerous compounds investigated for a wide range of therapeutic targets, research specific to the bromo- and ethylamine-substituted derivative remains elusive. General studies on other isoxazole-containing molecules have demonstrated their utility in the development of pharmacophore models for various receptors. However, the specific electronic and steric contributions of the bromo and ethylamine groups on the isoxazole ring of the title compound would necessitate dedicated computational and experimental studies to elucidate its precise pharmacophoric features and potential biological targets.

Virtual screening is a powerful computational tool that allows for the high-throughput screening of vast chemical libraries against a protein target of interest. This process can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the properties of known active molecules. In the absence of published research, one can only speculate on the hypothetical application of this compound in such a workflow. It could potentially serve as a query molecule for ligand-based virtual screening to identify structurally similar compounds with potentially improved activity or as a fragment for de novo drug design.

The identification of biological targets for novel or uncharacterized compounds is a critical step in the drug discovery pipeline. This process, often referred to as target identification or target deconvolution, can be facilitated by computational approaches such as reverse docking or chemogenomics-based methods. These techniques screen a compound against a panel of known protein structures to predict potential binding partners. Without any published data on such studies for this compound, any discussion of its potential biological targets would be purely conjectural.

Future Research Directions and Advanced Methodological Considerations

Development of Novel and Green Synthetic Routes for Halogenated Isoxazole-Amines

The advancement of synthetic chemistry, particularly with a focus on sustainability, opens new avenues for the efficient production of halogenated isoxazole-amines. Green chemistry principles aim to reduce waste, minimize energy consumption, and use environmentally benign solvents and catalysts. mdpi.comnih.gov

Key Green Synthetic Strategies:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. mdpi.comnih.gov Ultrasound irradiation can facilitate various steps in isoxazole (B147169) synthesis, including cyclization, cross-coupling, and multicomponent reactions. preprints.orgnih.gov For instance, ultrasound has been successfully used to promote the one-pot, three-component synthesis of isoxazol-5(4H)-ones in aqueous media, demonstrating its potential for creating the core isoxazole ring efficiently. nih.gov

Multicomponent Reactions (MCRs) in Aqueous Media: MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. researchgate.net Conducting these reactions in water, a non-toxic and readily available solvent, significantly enhances their green credentials. igi-global.com Methodologies for synthesizing 3,4,5-trisubstituted isoxazoles in water via [3+2]-cycloaddition have been developed, offering an environmentally friendly route that is both fast and efficient. beilstein-journals.org

Visible-Light Photocatalysis: This strategy utilizes light as a clean energy source to drive chemical reactions. It allows for transformations to occur under mild, room-temperature conditions, avoiding the need for high-energy thermal input. organic-chemistry.orgnih.gov Photocatalysis has been employed for the synthesis of substituted oxazoles and could be adapted for isoxazole derivatives, potentially enabling novel C-H functionalization or halogenation pathways. researchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Isoxazole Derivatives

| Methodology | Key Advantages | Example Application |

|---|---|---|

| Ultrasound Irradiation | Reduced reaction times, increased yields, lower energy consumption. mdpi.comnih.gov | One-pot synthesis of isoxazolines and isoxazole-sulfonamides. nih.govresearchgate.net |

| Aqueous MCRs | High atom economy, operational simplicity, use of benign solvent, rapid. researchgate.netbeilstein-journals.org | [3+2]-cycloaddition of nitrile oxides and β-ketoesters in water. beilstein-journals.org |

| Photocatalysis | Use of light as a clean energy source, mild reaction conditions. organic-chemistry.org | Synthesis of substituted oxazoles from α-bromoketones and benzylamines. nih.gov |

Exploration of Bioisosteric Replacements for the Bromine Atom and Ethylamine (B1201723) Group

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of drug design. drughunter.comcambridgemedchemconsulting.com It is used to modulate potency, selectivity, metabolic stability, and pharmacokinetic properties. For 1-(3-Bromo-isoxazol-5-YL)-ethylamine, both the bromine atom and the ethylamine group are prime candidates for bioisosteric replacement.

Bioisosteres for the Bromine Atom:

The bromine atom can be replaced by other halogens or different functional groups to fine-tune the molecule's electronic and steric properties. Halogens influence bioactivity and stability but can also impact toxicity. oup.com

Bioisosteres for the Ethylamine Group:

The primary amine of the ethylamine moiety is often a site of metabolic activity and can influence solubility and receptor binding. Replacing this group with non-classical bioisosteres can enhance metabolic stability and modify hydrogen bonding capabilities. nih.gov Common replacements for amide or amine functionalities include five-membered heterocyclic rings like triazoles and oxadiazoles. drughunter.com

Table 2: Potential Bioisosteric Replacements and Their Rationale

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Key Properties |

|---|---|---|---|

| Bromine (Br) | Chlorine (Cl), Fluorine (F) | Modulate electronegativity, size, and lipophilicity. cambridgemedchemconsulting.com | F: High electronegativity, small size. Cl: Intermediate properties. |

| Trifluoromethyl (CF₃) | Acts as a lipophilic hydrogen bond acceptor. cambridgemedchemconsulting.com | Strong electron-withdrawing group. | |

| Cyano (CN) | Mimics halogen bond interactions, increases hydrophilicity. | Electron-withdrawing, potential H-bond acceptor. | |

| Ethylamine (-CH(CH₃)NH₂) | Trifluoroethylamine | Increases metabolic stability. nih.gov | Electronically similar to an amide. |

| 1,2,3-Triazole | Acts as a metabolically stable mimic of a trans-amide bond. nih.gov | Planar, capable of H-bonding. | |

| 1,2,4-Oxadiazole | Mimics planarity and dipole moment of an amide bond. nih.gov | Varies in aromatic and electrostatic character. | |

| Small heterocycles (e.g., Pyridine) | Modulates basicity, solubility, and potential for H-bonding. rroij.com | Can improve target specificity and ADME properties. |

Mechanistic Investigations of Investigational Biological Interactions

Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. A combination of computational and experimental techniques can provide deep insights into these mechanisms.

Molecular Docking and Dynamics Simulations: These computational methods predict the binding pose and affinity of a ligand within the active site of a target protein. nih.govorientjchem.org For isoxazole derivatives, docking studies have been used to identify key interactions with enzymes like cyclooxygenase (COX) and to rationalize structure-activity relationships (SAR). nih.govnih.gov Molecular dynamics (MD) simulations can further explore the stability of the ligand-protein complex over time, revealing conformational changes that are crucial for biological activity. nih.govmdpi.com

Quantum Mechanical (QM) Studies: QM methods can be used to calculate the electronic properties of the molecule, such as electrostatic potential and orbital energies. This information helps in understanding non-covalent interactions (e.g., halogen bonds) that may play a critical role in binding affinity and selectivity.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify the key steric and electronic features of the isoxazole scaffold required for optimal activity. mdpi.comresearchgate.net These models then guide the design of new, more potent analogues. mdpi.com

Design and Synthesis of Photoactivatable or Pro-drug Forms of the Compound

Advanced drug delivery and chemical biology research can be facilitated by modifying the parent compound into photoactivatable or pro-drug forms.

Photoactivatable Probes: Recent research has demonstrated that the isoxazole ring itself can function as an intrinsic, minimalist photo-cross-linker. nih.govbiorxiv.org Upon UV irradiation, isoxazole-containing molecules can form covalent bonds with nearby proteins, making them powerful tools for photoaffinity labeling. nih.gov This technique can be used to identify the direct cellular targets of this compound within a complex biological system, providing definitive evidence of its mechanism of action. biorxiv.org

"Caged" Compounds: A "caged" compound is a biologically inert version of an active molecule that can be activated by light. nih.gov By attaching a photoremovable protecting group to a critical functionality, such as the ethylamine group, the compound's activity can be precisely controlled in space and time. This allows researchers to study acute cellular responses to the compound's release with high precision.

Pro-drug Strategies: A pro-drug is an inactive derivative of a drug that is converted into the active form in vivo through enzymatic or chemical transformation. nih.gov For a primary amine like that in this compound, pro-drug strategies can be employed to improve properties like membrane permeability or to reduce first-pass metabolism. nih.govresearchgate.net Various approaches, such as forming N-Mannich bases or (acyloxy)alkyl carbamates, can temporarily mask the amine group, allowing for controlled release of the active drug. researchgate.netresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition.

Predictive Modeling (QSAR and ADMET): ML algorithms are adept at building predictive QSAR models that correlate molecular descriptors with biological activity. mdpi.com Furthermore, ML models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for novel compounds before they are synthesized, helping to prioritize candidates with favorable drug-like properties. arxiv.org Recently, a novel ML framework was developed specifically to predict the toxicity of halogenated compounds, which would be directly applicable to this research. oup.com

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules. By training these models on libraries of known active compounds, they can generate novel isoxazole derivatives optimized for predicted activity against a specific target and for desirable physicochemical properties.

Chemical Language Models (CLMs): Deep learning models trained on chemical string representations like SMILES can learn the "language" of chemistry. chemrxiv.org These CLMs can be fine-tuned on specific datasets of bioactive molecules to predict the activity of new compounds, effectively screening virtual libraries to identify the most promising candidates for synthesis and testing.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(3-Bromo-isoxazol-5-YL)-ethylamine?

- Methodological Answer : The synthesis typically involves cyclization or substitution reactions. For example, β-(isoxazol-5-yl) enamines can undergo self-condensation under acidic conditions to form multi-substituted isoxazole derivatives . Bromination strategies, such as electrophilic substitution using bromine in acetic acid, are critical for introducing the bromo group at the 3-position of the isoxazole ring . Subsequent steps may include amine functionalization via reductive amination or nucleophilic substitution. Structural confirmation is achieved using H/C NMR, IR spectroscopy, and mass spectrometry .

Q. How is the bromo substituent introduced into the isoxazole ring during synthesis?

- Methodological Answer : Bromination is achieved via electrophilic substitution using bromine (Br) in a solvent like acetic acid, often catalyzed by Lewis acids. Alternatively, direct bromination of pre-formed isoxazole derivatives can occur under controlled conditions to avoid over-substitution. Reaction monitoring via TLC or HPLC ensures regioselectivity at the 3-position .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- H/C NMR : Identifies proton environments (e.g., ethylamine CH groups at δ ~2.7–3.5 ppm) and quaternary carbons in the isoxazole ring.

- IR Spectroscopy : Confirms NH stretches (~3300 cm) and C-Br vibrations (~550–650 cm) .

- Mass Spectrometry (EI-MS or HRMS) : Validates molecular weight (e.g., [M+H] peak) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective in optimizing the enantiomeric purity of this compound when chirality is a concern?

- Methodological Answer : Enzymatic resolution using ω-transaminases can selectively produce chiral amines. For example, engineered ω-transaminases from Arthrobacter sp. have been used to asymmetrically reduce ketone precursors to (R)- or (S)-configured amines . Reaction optimization includes pH adjustment (7.5–8.5), co-solvent screening (e.g., DMSO for solubility), and co-factor recycling systems (e.g., using L-alanine dehydrogenase) to enhance yield and enantiomeric excess (ee > 99%) .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states and activation energies for substitution reactions. For instance, nucleophilic attack at the ethylamine group can be studied to predict regioselectivity when reacting with electrophiles like alkyl halides. Molecular electrostatic potential (MEP) maps highlight nucleophilic sites, while Fukui indices quantify reactivity descriptors .

Q. What are the challenges in analyzing reaction intermediates during the synthesis of this compound, and how can they be addressed?

- Methodological Answer : Intermediates such as enamine precursors or brominated isoxazoles may be unstable or transient. Techniques include:

- In-situ NMR or FTIR : Monitors real-time reaction progress in deuterated solvents .

- LC-MS with Electrospray Ionization (ESI) : Captures low-abundance intermediates via high-resolution mass detection .

- Quenching and Trapping : Using scavengers like dimethyl sulfone to stabilize reactive species for offline analysis .

Q. How does the bromo substituent influence the electronic properties of the isoxazole ring, and what experimental methods can quantify this effect?

- Methodological Answer : The electron-withdrawing bromo group reduces electron density in the isoxazole ring, affecting reactivity in cycloaddition or electrophilic substitution. Experimental quantification methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.